![molecular formula C20H23ClN6O2 B612001 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide CAS No. 1224887-10-8](/img/structure/B612001.png)
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide
Descripción general
Descripción
GSK2256098 es un inhibidor potente, selectivo y reversible de la quinasa de adhesión focal (FAK). La quinasa de adhesión focal es una quinasa de tirosina no receptora que desempeña un papel crucial en procesos celulares como la proliferación, la supervivencia, la migración y la invasión. GSK2256098 ha mostrado promesa en estudios preclínicos y clínicos por su potencial para inhibir el crecimiento tumoral y la metástasis, particularmente en cánceres con alta expresión de quinasa de adhesión focal .
Mecanismo De Acción
GSK2256098 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa de la quinasa de adhesión focal. Esta inhibición ocurre a través de la unión de GSK2256098 al sitio de autofosforilación (tirosina 397) de la quinasa de adhesión focal, previniendo su activación y posterior señalización aguas abajo. Esto conduce a la inhibición de procesos celulares como la proliferación, la supervivencia, la migración y la invasión, lo que finalmente da como resultado una reducción del crecimiento tumoral y la metástasis .
Análisis Bioquímico
Biochemical Properties
GSK2256098 plays a significant role in biochemical reactions by inhibiting the activity of focal adhesion kinase. It is highly selective for focal adhesion kinase, with a thousand-fold selectivity over its nearest family member, proline-rich tyrosine kinase 2 (PYK2) . GSK2256098 inhibits focal adhesion kinase activity by targeting the phosphorylation site of focal adhesion kinase, specifically tyrosine 397 . This inhibition leads to decreased levels of phosphorylated Akt and extracellular signal-regulated kinase (ERK) in cancer cell lines, thereby reducing cell viability, anchorage-independent growth, and motility .
Cellular Effects
GSK2256098 has profound effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma cells, GSK2256098 inhibits cell proliferation, motility, and survival by targeting the phosphorylation site of focal adhesion kinase . The compound also impairs cell motility by affecting the assembly or disassembly of focal adhesions . Additionally, GSK2256098 has been shown to reduce leukocyte and macrophage infiltration and tumor growth in a mammary carcinoma mouse model .
Molecular Mechanism
The molecular mechanism of GSK2256098 involves the inhibition of focal adhesion kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation . The inhibition of focal adhesion kinase activity leads to a decrease in downstream signaling pathways, including the Akt and ERK pathways, which are essential for cell proliferation and survival . GSK2256098 also affects the tumor microenvironment by reducing angiogenesis and tumor-associated macrophage infiltration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK2256098 have been observed to change over time. The compound has shown stability in in vitro studies, with consistent inhibition of focal adhesion kinase activity and downstream signaling pathways . In in vivo studies, GSK2256098 has demonstrated long-term effects on tumor growth and metastasis, with reduced tumor weight and lower microvessel density in treated mice
Dosage Effects in Animal Models
The effects of GSK2256098 vary with different dosages in animal models. In preclinical studies, higher doses of GSK2256098 have been associated with greater inhibition of tumor growth and metastasis . At high doses, the compound has also shown toxic effects, including cerebral edema and gastrointestinal toxicity .
Metabolic Pathways
GSK2256098 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound inhibits the deacetylation of trametinib by inhibiting human carboxylesterases, such as hCES1b, hCES1c, and hCES2 . This interaction affects the pharmacokinetics of trametinib when co-administered with GSK2256098, highlighting the importance of understanding the metabolic pathways involved in the compound’s activity .
Transport and Distribution
GSK2256098 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier at low levels into normal brain tissue but at higher levels into tumor tissue, consistent with tumor-associated blood-brain barrier disruption . GSK2256098 is also a substrate of p-glycoprotein, an efflux pump that affects its transport and distribution within cells .
Subcellular Localization
The subcellular localization of GSK2256098 is primarily within the cytoplasm, where it interacts with focal adhesion kinase and other signaling proteins. The compound’s activity is influenced by its localization to specific cellular compartments, such as focal adhesions, where it inhibits focal adhesion kinase activity and downstream signaling pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GSK2256098 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamientoEl paso final involucra el acoplamiento del intermedio piridina-pirazol con un derivado de benzamida bajo condiciones de reacción específicas .
Métodos de producción industrial
La producción industrial de GSK2256098 sigue una ruta sintética similar pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar la calidad y el rendimiento consistentes del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
GSK2256098 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de pirazol y piridina. Estas reacciones pueden ser catalizadas por varios reactivos bajo condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido (DMSO) y temperaturas que van desde la temperatura ambiente hasta temperaturas elevadas.
Reacciones de oxidación y reducción: Si bien son menos comunes, GSK2256098 puede experimentar reacciones de oxidación y reducción bajo condiciones específicas. .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de GSK2256098, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de formas oxidadas o reducidas del compuesto .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto de herramienta para estudiar el papel de la quinasa de adhesión focal en procesos celulares.
Biología: Investigado por sus efectos en la migración celular, la invasión y la supervivencia en varias líneas celulares de cáncer.
Medicina: Bajo investigación clínica para el tratamiento de cánceres con alta expresión de quinasa de adhesión focal, incluyendo glioblastoma y mesotelioma
Industria: Posibles aplicaciones en el desarrollo de terapias contra el cáncer dirigidas y como compuesto principal para el desarrollo de nuevos inhibidores de la quinasa de adhesión focal
Comparación Con Compuestos Similares
Compuestos similares
PF-562271: Otro inhibidor de la quinasa de adhesión focal con selectividad y potencia similares.
Defactinib (VS-6063): Un inhibidor de la quinasa de adhesión focal que ha mostrado promesa en ensayos clínicos para el tratamiento de varios cánceres.
TAE226: Un inhibidor dual de la quinasa de adhesión focal y la quinasa del receptor del factor de crecimiento similar a la insulina 1
Singularidad de GSK2256098
GSK2256098 es único en su alta selectividad para la quinasa de adhesión focal sobre otras quinasas, incluyendo el miembro familiar más cercano, la quinasa de tirosina rica en prolina 2 (PYK2). Esta selectividad es crucial para minimizar los efectos fuera del objetivo y mejorar el potencial terapéutico de GSK2256098 en el tratamiento del cáncer .
Actividad Biológica
The compound 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide (CAS No. 1224887-10-8) is a complex organic molecule that has drawn significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.9 g/mol. The structure includes a chlorinated pyridine moiety, a pyrazole derivative, and a methoxybenzamide group, which may contribute to its unique pharmacological properties .
In Vitro Studies
Preliminary laboratory studies indicate that This compound exhibits significant anticancer properties. It has been shown to inhibit the growth and survival of various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Pancreatic Ductal Adenocarcinoma | 0.5 |
Glioblastoma | 0.8 |
Ovarian Cancer | 1.0 |
These values indicate the concentration required for 50% inhibition of cell proliferation, demonstrating the compound's potency against resistant cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve interference with cellular signaling pathways that promote tumor growth and survival. Specifically, it is believed to modulate pathways related to apoptosis and cell cycle regulation, potentially through the inhibition of key kinases involved in these processes .
Case Studies
Several studies have elucidated the biological activity of this compound:
- Study on Pancreatic Cancer : In a study involving pancreatic ductal adenocarcinoma cell lines, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
- Glioblastoma Research : A separate investigation into glioblastoma cells demonstrated that the compound inhibited tumor growth in vivo in mouse models, leading to prolonged survival rates compared to control groups.
- Ovarian Cancer Trials : Clinical trials assessing the efficacy of this compound in ovarian cancer patients showed promising results, with notable tumor shrinkage observed in several cases after administration.
Pharmacological Profile
The dual-action mechanism targeting multiple pathways enhances its therapeutic effectiveness against resistant cancer types. Its unique combination of functional groups allows for distinct pharmacological profiles compared to other similar compounds.
Propiedades
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224887-10-8 | |
Record name | GSK-2256098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK2256098 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2256098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.